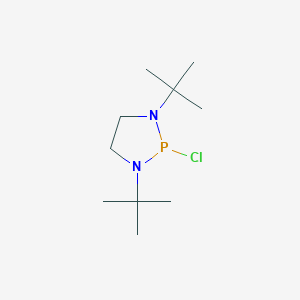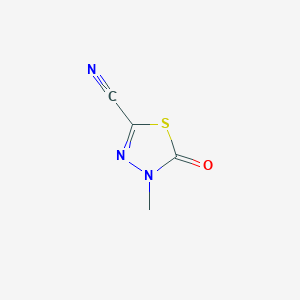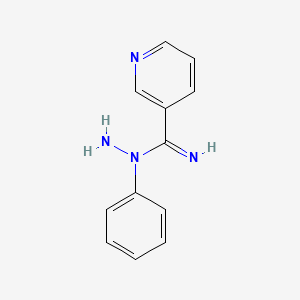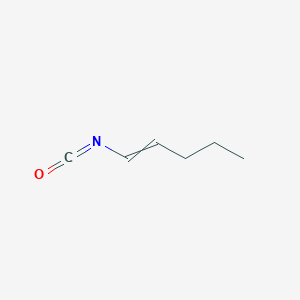
1,2-Dipentadecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipentadecylbenzene: is an organic compound with the molecular formula C36H66 . It is characterized by a benzene ring substituted with two pentadecyl groups at the 1 and 2 positions. This compound is part of the alkylbenzene family, known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipentadecylbenzene can be synthesized through Friedel-Crafts alkylation . This method involves the reaction of benzene with pentadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and pentadecyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipentadecylbenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. These reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) in the presence of a catalyst like ferric chloride (FeCl3).
Nitration: Reaction with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Sulfonation: Reaction with sulfur trioxide (SO3) or concentrated sulfuric acid.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine with FeCl3.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products:
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Scientific Research Applications
1,2-Dipentadecylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and lubricants
Mechanism of Action
The mechanism of action of 1,2-dipentadecylbenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The long alkyl chains enhance the hydrophobic interactions, making it useful in applications involving non-polar environments .
Comparison with Similar Compounds
- 1,3-Dipentadecylbenzene
- 1,4-Dipentadecylbenzene
- 1,2-Didodecylbenzene
Comparison: 1,2-Dipentadecylbenzene is unique due to the specific positioning of the pentadecyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers (1,3- and 1,4-dipentadecylbenzene), the 1,2-substitution pattern results in different steric and electronic effects, affecting its reactivity in electrophilic aromatic substitution reactions .
Properties
CAS No. |
85578-65-0 |
|---|---|
Molecular Formula |
C36H66 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
1,2-di(pentadecyl)benzene |
InChI |
InChI=1S/C36H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-33-29-30-34-36(35)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32H2,1-2H3 |
InChI Key |
BZKDJNHPAAEOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)


![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)





![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)


